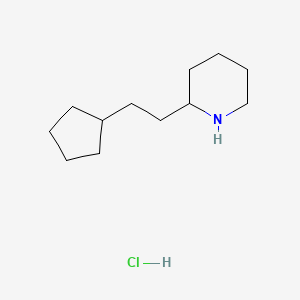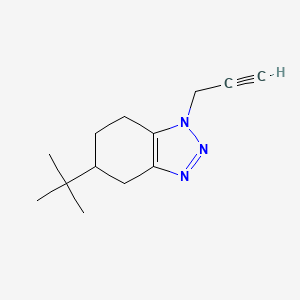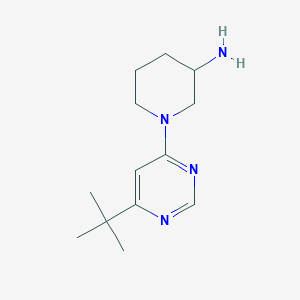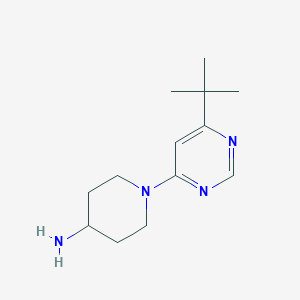![molecular formula C12H16ClNO B1531884 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1600813-28-2](/img/structure/B1531884.png)
1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol
Overview
Description
1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol, also known as 4-chloro-N-methylbenzamide, is a small molecule that is used in a variety of scientific research applications. It is a synthetic derivative of cyclobutan-1-ol, a cyclic alcohol, and is an important building block for many pharmaceuticals, agrochemicals, and other compounds. 4-chloro-N-methylbenzamide is a versatile molecule that has been studied for its ability to act as a catalyst, a ligand, and an inhibitor. It has been used in a variety of scientific research applications, such as in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the investigation of the mechanism of action.
Scientific Research Applications
Photodimerization and Crystal Structure
Research has investigated the photodimerization processes of related compounds, providing insights into their structural configurations and dimerization reactions. For instance, the study of the photodimer of 4'-chloro-4-Styrylpyridine resulted in a better understanding of the cyclobutane ring's conformation and dimerization mechanisms, which could be relevant for designing molecules with specific optical or structural properties (Busetti et al., 1980).
Molecular Docking and Biological Activities
Another aspect of research has focused on the molecular docking, vibrational, structural, electronic, and optical studies of butanoic acid derivatives. Such studies reveal the potential of these compounds in inhibiting biological targets like Placenta growth factor (PIGF-1), suggesting applications in developing therapeutic agents (Vanasundari et al., 2018).
Stereoselective Synthesis and Mechanistic Insights
The stereoselective synthesis of 2-aminocyclobutanols via photocyclization provides valuable mechanistic insights into the Norrish/Yang reaction, which could influence the synthesis of cyclic organic compounds with specific stereochemical configurations (Griesbeck & Heckroth, 2002).
Synthesis of Sibutramine and Its Metabolites
Although primarily related to the synthesis of sibutramine, a compound used in obesity treatment, research also contributes to the broader knowledge of cyclobutylalkylamine synthesis. This research could be applicable in synthesizing various cyclobutane-containing compounds for different scientific applications (Jeffery et al., 1996).
Nonlinear Optical Materials
Investigations into compounds with potential as nonlinear optical materials are significant for advancing optical technologies. Research into the dipole moment and hyperpolarizabilities of compounds suggests their utility in developing new materials for optical applications (Kubicki et al., 2000).
properties
IUPAC Name |
1-[[(4-chlorophenyl)methylamino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-2-10(3-5-11)8-14-9-12(15)6-1-7-12/h2-5,14-15H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIZTHRPPGRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531803.png)
![1-[1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridin-5-yl]ethan-1-one](/img/structure/B1531806.png)

![tert-butyl 1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1531810.png)
![6-(Pyridin-3-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1531811.png)
![(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531812.png)
![(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol](/img/structure/B1531814.png)
![1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one](/img/structure/B1531815.png)
![2-(1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}cyclopropyl)acetic acid](/img/structure/B1531816.png)


![3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1531820.png)
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531824.png)